1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea
Description
1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea is a compound that features a trifluoromethyl group attached to a quinoline ring, which is further connected to a phenylurea moiety
Properties
CAS No. |
2758004-38-3 |
|---|---|
Molecular Formula |
C17H12F3N3O |
Molecular Weight |
331.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea typically involves the reaction of 3-(trifluoromethyl)quinoline-7-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the phenylurea moiety can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-[3-(trifluoromethyl)phenyl]urea: Similar structure but with a phenyl ring instead of a quinoline ring.
1-phenyl-3-[3-(trifluoromethyl)pyridin-2-yl]urea: Similar structure but with a pyridine ring instead of a quinoline ring.
1-phenyl-3-[3-(trifluoromethyl)benzyl]urea: Similar structure but with a benzyl group instead of a quinoline ring.
Uniqueness
1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea is unique due to the presence of the quinoline ring, which imparts specific chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
